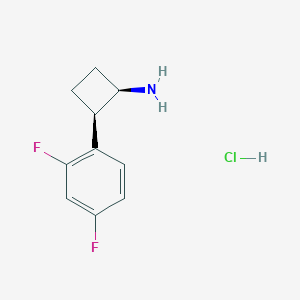

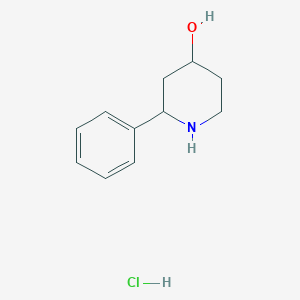

(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride, also known as JNJ-40411813, is a novel drug candidate that has been developed for the treatment of central nervous system (CNS) disorders. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis of Polysubstituted Aminocyclobutanes

Polysubstituted aminocyclobutanes are recognized for their importance in biologically active compounds. A diastereo- and enantioselective synthesis method using CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes has been developed. This method highlights the enhanced reactivity of strained trisubstituted alkenes, which is crucial for synthesizing various types of polysubstituted aminocyclobutanes in a highly selective manner (Feng et al., 2019).

Oxidative Chlorination of Pt(II) Compounds

The synthesis of asymmetrical Pt(IV) compounds through oxidative chlorination of Pt(II) counterparts using N-chlorosuccinimide introduces a novel approach for preparing Pt(IV) complexes. This method produces asymmetric Pt(IV) octahedral complexes in high yield and purity, showcasing the potential for developing new catalytic and therapeutic agents (Ravera et al., 2014).

Amination Reactions

A study involving the solvent-free copper-catalyzed amination reactions of aryl halides highlights the use of a diphosphinidenecyclobutene ligand. This method affords the corresponding secondary or tertiary amines in good to excellent yields, demonstrating the ligand's effectiveness in facilitating amination reactions (Gajare et al., 2004).

Synthesis of 2,4-Methanoproline Analogues

The development of a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, used in the synthesis of 2,4-methanoproline analogues, represents a significant advancement in the synthesis of cyclobutane-containing molecules. This method highlights the versatility of cyclobutane derivatives in synthesizing complex organic molecules (Rammeloo et al., 2002).

Highly Rigid Beta-Peptides

The stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides showcases the cyclobutane ring's role as a structure-promoting unit. This research highlights the potential of cyclobutane derivatives in designing highly rigid and biologically active peptides (Izquierdo et al., 2005).

Propriétés

IUPAC Name |

(1R,2R)-2-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13;/h1-2,5,8,10H,3-4,13H2;1H/t8-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGZIFVTLGEHQA-GHXDPTCOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)

![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)

![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)

![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)